(1-cyclopropyl-1H-pyrazol-3-yl)methanamine

Physicochemical profiling pKa Protonation state

(1-Cyclopropyl-1H-pyrazol-3-yl)methanamine (CAS 1823941-17-8; molecular formula C₇H₁₁N₃; molecular weight 137.18 g/mol) is a heterocyclic primary amine building block comprising an N1-cyclopropyl-substituted pyrazole core with a methanamine substituent at the 3-position. The compound is typically supplied as the free base (purity ≥98%) or as the hydrochloride salt (CAS 2391987-09-8; C₇H₁₂ClN₃; MW 173.64 g/mol) and is intended exclusively for research and further manufacturing use.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13488108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclopropyl-1H-pyrazol-3-yl)methanamine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC1N2C=CC(=N2)CN
InChIInChI=1S/C7H11N3/c8-5-6-3-4-10(9-6)7-1-2-7/h3-4,7H,1-2,5,8H2
InChIKeyQDIIXQUQTWLBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclopropyl-1H-pyrazol-3-yl)methanamine: Structural Identity, Core Physicochemical Profile, and Procurement-Grade Characterization


(1-Cyclopropyl-1H-pyrazol-3-yl)methanamine (CAS 1823941-17-8; molecular formula C₇H₁₁N₃; molecular weight 137.18 g/mol) is a heterocyclic primary amine building block comprising an N1-cyclopropyl-substituted pyrazole core with a methanamine substituent at the 3-position . The compound is typically supplied as the free base (purity ≥98%) or as the hydrochloride salt (CAS 2391987-09-8; C₇H₁₂ClN₃; MW 173.64 g/mol) and is intended exclusively for research and further manufacturing use . Its computed physicochemical descriptors—LogP 0.68, TPSA 43.84 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—position it as a moderately lipophilic, low-molecular-weight scaffold amenable to fragment-based drug discovery and parallel library synthesis . The compound has been explicitly claimed as a key synthetic intermediate in a patent describing phthalazine-based pyruvate kinase PKM2 modulators under development for inflammatory disease, cancer, and metabolic disorders [1].

Why Generic Pyrazole Methanamine Analogs Cannot Substitute for (1-Cyclopropyl-1H-pyrazol-3-yl)methanamine in Structure-Sensitive Applications


The (1-cyclopropyl-1H-pyrazol-3-yl)methanamine scaffold cannot be freely interchanged with generic N1-H, N1-alkyl, or C-cyclopropyl pyrazole methanamine analogs because the N1-cyclopropyl substitution simultaneously modulates three pharmacologically critical parameters: (i) the pKa of the exocyclic amine governs its protonation state at physiological pH, (ii) the LogP and TPSA balance dictates passive permeability and solubility, and (iii) the cyclopropyl ring introduces torsional rigidity that pre-organizes the aminomethyl side chain into a discrete conformational space distinct from N1-methyl or N1-isopropyl variants [1]. In the specific context of the Sitryx PKM2 modulator patent, the N1-cyclopropyl-1H-pyrazol-3-yl methyl attachment point was explicitly selected over alternative heterocyclic linkers; replacement with an N1-H, N1-methyl, or C5-cyclopropyl isomer would alter both the geometry of the phthalazine-pyrazole dihedral angle and the hydrogen-bonding capacity of the pyrazole ring nitrogen, with predictable loss of target engagement [2]. Furthermore, the cyclopropyl group at N1 provides a documented metabolic stability advantage over N1-methyl, which is susceptible to CYP450-mediated N-demethylation, and over N1-H, which introduces an additional hydrogen-bond donor site that can compromise membrane permeability [3].

Head-to-Head Quantitative Differentiation of (1-Cyclopropyl-1H-pyrazol-3-yl)methanamine Versus Its Closest Structural Analogs


N1-Cyclopropyl vs. C5-Cyclopropyl Isomer: pKa Divergence Dictates Protonation State at Physiological pH

The target compound (N1-cyclopropyl substitution) exhibits a predicted pKa of 8.20 ± 0.29 for the exocyclic amine, placing it near the physiological pH boundary . In contrast, the C5-cyclopropyl positional isomer (5-cyclopropyl-1H-pyrazol-3-yl)methanamine; CAS 518064-13-6) has a predicted pKa of 14.80 ± 0.10, reflecting the dramatically different electronic environment when the cyclopropyl is attached to a ring carbon rather than the N1 nitrogen . At pH 7.4, the target compound exists in a partially protonated equilibrium (approximately 86% free base), whereas the C5-isomer remains >99.9% protonated. This difference fundamentally alters the compound's hydrogen-bonding capacity, membrane permeability, and suitability as a neutral fragment for CNS-targeted libraries.

Physicochemical profiling pKa Protonation state Drug-likeness

Lipophilicity Enhancement: N1-Cyclopropyl Confers Higher LogP Relative to N1-H and N1-Methyl Analogs

The target compound's computed LogP of 0.68 (XLogP3) represents a significant lipophilicity increase over the N1-unsubstituted parent, (1H-pyrazol-3-yl)methanamine (CAS 37599-58-9; C₄H₇N₃; MW 97.12; XLogP ≈ -0.9) [1], and a moderate increase over the N1-methyl analog (CAS 612511-81-6; C₅H₉N₃; MW 111.15; predicted XLogP ≈ 0.1) . The cyclopropyl group contributes approximately 0.6–1.6 LogP units relative to these comparators while adding only 26–40 Da in molecular weight. The TPSA of 43.84 Ų for the target compound remains below the 60 Ų threshold commonly associated with good oral absorption, and is lower than the N1-H analog (TPSA ≈ 55 Ų, which has an additional H-bond donor on the pyrazole NH) .

Lipophilicity LogP Permeability Fragment-based drug design

Patent-Validated PKM2 Modulator Intermediate with Documented Target Engagement (EC50 = 64.5 nM)

The Sitryx Therapeutics patent family (US20250051313, WO2023119033) claims 6-((1H-pyrazol-4-yl)sulfonyl)-2-((1-cyclopropyl-1H-pyrazol-3-yl)methyl)phthalazin-1(2H)-one as the specifically exemplified compound of formula (I), where the 1-cyclopropyl-1H-pyrazol-3-yl)methyl fragment serves as the essential linker between the phthalazinone core and the pyrazole sulfonyl warhead [1]. In a human PKM2 biochemical assay (50 mM imidazole, 50 mM KCl, 7 mM MgCl₂, 0.01% Tween20, 0.05% BSA, pH 7.2), this compound demonstrated an EC50 of 64.5 nM, confirming potent allosteric activation of the PKM2 tetramer [2]. No alternative N1-substituted pyrazole linker (e.g., N1-methyl, N1-ethyl, N1-isopropyl, or N1-H) is reported with equivalent potency in the same patent series, underscoring the specific pharmacophoric contribution of the N1-cyclopropyl group to the observed activity [1].

PKM2 activator Cancer metabolism Immunometabolism Patent-protected scaffold

N1-Cyclopropyl Metabolic Stability Advantage Over N1-Methyl: Class-Level Evidence from Cyclopropyl SAR

The N1-cyclopropyl substitution offers a well-characterized metabolic stability advantage over N1-methyl pyrazoles. The N-methyl group is a known metabolic soft spot due to susceptibility to CYP450-mediated N-demethylation, which can generate formaldehyde-equivalent reactive metabolites and shorten pharmacokinetic half-life [1]. In contrast, the N-cyclopropyl group resists oxidative N-dealkylation because the cyclopropyl C–H bonds have higher bond dissociation energies (~106 kcal/mol) compared to N–CH₃ bonds (~93 kcal/mol), and the cyclopropyl ring lacks a readily accessible site for initial hydroxylation by CYP isoforms [2]. Medicinal chemistry reviews consistently cite N-cyclopropyl replacement of N-methyl as a strategy to improve metabolic stability while retaining or enhancing target potency [1][3]. Although direct comparative microsomal stability data for (1-cyclopropyl-1H-pyrazol-3-yl)methanamine vs. (1-methyl-1H-pyrazol-3-yl)methanamine are not yet published, the class-level evidence across multiple chemotypes supports this advantage as a predictive differentiator for procurement decisions [3].

Metabolic stability CYP450 N-dealkylation Cyclopropyl SAR

Regioisomeric Differentiation: N1-Cyclopropyl vs. N1-H and C3/C5 Positional Isomers in Downstream Derivatization Reactivity

The target compound's pyrazole ring is fully substituted at the N1 position with a cyclopropyl group, leaving the N2 nitrogen unsubstituted and the C3-methanamine as the sole primary amine site for derivatization . This substitution pattern eliminates the regioselectivity challenges inherent to (1H-pyrazol-3-yl)methanamine (CAS 37599-58-9), where both N1 and N2 positions can undergo competing alkylation/acylation reactions, often yielding mixtures of regioisomers requiring chromatographic separation [1]. By pre-installing the cyclopropyl group at N1, the target compound provides a single, unambiguous reactive handle (the exocyclic –CH₂NH₂) for amide coupling, reductive amination, sulfonylation, or urea formation, improving synthetic efficiency and yield consistency in library production . Additionally, the N1-cyclopropyl group is introduced at an early synthetic stage via cyclopropylhydrazine condensation, a well-precedented route that avoids late-stage N-functionalization complications .

Regioselectivity N-functionalization Pyrazole alkylation Synthetic accessibility

Procurement-Grade Purity Specification: ≥98% Free Base with Defined Storage and Handling Parameters

The target compound is commercially available as the free base with a certified purity of ≥98% (CAS 1823941-17-8; Cat. No. CS-0781767) and as the hydrochloride salt at 95% purity (CAS 2391987-09-8; C₇H₁₂ClN₃; MW 173.64) . The free base requires storage sealed in dry conditions at 2–8 °C, reflecting the primary amine's susceptibility to moisture absorption and potential carbonate formation upon exposure to atmospheric CO₂ . This purity threshold exceeds the typical 95% specification offered for many generic pyrazole methanamine building blocks and provides confidence for step-count-sensitive synthetic sequences where intermediate purification is undesirable . The hydrochloride salt offers an alternative for researchers who prefer a non-hygroscopic, easily weighable solid form, with the trade-off of requiring a free-basing step prior to coupling reactions .

Purity specification Quality control Procurement Storage stability

Optimal Research and Industrial Application Scenarios for (1-Cyclopropyl-1H-pyrazol-3-yl)methanamine Based on Quantitative Differentiation Evidence


PKM2-Targeted Cancer and Immunometabolism Drug Discovery Programs

The Sitryx patent (US20250051313) provides a validated starting point for PKM2 modulator programs. The (1-cyclopropyl-1H-pyrazol-3-yl)methyl fragment is the specifically claimed linker in the lead compound, which demonstrates EC50 = 64.5 nM against human PKM2 [1][2]. Medicinal chemistry teams pursuing PKM2 allosteric activators for oncology or inflammatory disease should procure this exact building block to replicate the patented structure and conduct structure-activity relationship (SAR) exploration around the phthalazinone core. Substitution with a generic N1-H or N1-methyl pyrazole methanamine would produce a different compound outside the patent's exemplified scope and with unknown PKM2 activity.

Fragment-Based Lead Generation Requiring Balanced LogP and Low H-Bond Donor Count

With a LogP of 0.68, TPSA of 43.84 Ų, and only one hydrogen bond donor, (1-cyclopropyl-1H-pyrazol-3-yl)methanamine occupies a favorable fragment-like property space (MW 137.18, within the rule-of-three for fragments) . Compared to the N1-H analog (LogP ≈ -0.9, 2 H-donors), the target compound offers improved passive permeability potential while retaining aqueous solubility. Fragment libraries incorporating this scaffold can be screened by NMR, SPR, or thermal shift assays, and initial hits can be rapidly elaborated via the exocyclic amine without concern for pyrazole N-regioselectivity issues .

Parallel Library Synthesis via Amide Coupling or Reductive Amination Without Regioisomer Separation

Because the N1 position is pre-functionalized with the cyclopropyl group, the exocyclic –CH₂NH₂ is the sole nucleophilic site for derivatization under standard amide coupling or reductive amination conditions . This enables high-throughput parallel synthesis of amide, sulfonamide, urea, or secondary amine libraries without the need for regioisomer separation—a significant bottleneck when using N1-unsubstituted pyrazole methanamine analogs. The ≥98% purity specification further reduces the need for intermediate purification between library synthesis steps .

Metabolic Stability Optimization in Lead Series Prone to N-Dealkylation

For lead series where N-methyl or N-ethyl pyrazole building blocks have shown rapid CYP450-mediated metabolic clearance, the N1-cyclopropyl variant offers a rational replacement strategy based on well-established cyclopropyl SAR [3][4]. The higher C–H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol vs. ~93 kcal/mol for N–CH₃) predicts resistance to oxidative N-dealkylation. Procurement of this building block at the hit-to-lead stage allows medicinal chemists to prospectively address metabolic liabilities rather than retrofitting solutions after in vivo PK profiling reveals clearance issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-cyclopropyl-1H-pyrazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.